N-(cyclopropylmethyl)-4-ethylaniline N-(cyclopropylmethyl)-4-ethylaniline
Brand Name: Vulcanchem
CAS No.: 1156164-78-1
VCID: VC2914399
InChI: InChI=1S/C12H17N/c1-2-10-5-7-12(8-6-10)13-9-11-3-4-11/h5-8,11,13H,2-4,9H2,1H3
SMILES: CCC1=CC=C(C=C1)NCC2CC2
Molecular Formula: C12H17N
Molecular Weight: 175.27 g/mol

N-(cyclopropylmethyl)-4-ethylaniline

CAS No.: 1156164-78-1

Cat. No.: VC2914399

Molecular Formula: C12H17N

Molecular Weight: 175.27 g/mol

* For research use only. Not for human or veterinary use.

N-(cyclopropylmethyl)-4-ethylaniline - 1156164-78-1

Specification

CAS No. 1156164-78-1
Molecular Formula C12H17N
Molecular Weight 175.27 g/mol
IUPAC Name N-(cyclopropylmethyl)-4-ethylaniline
Standard InChI InChI=1S/C12H17N/c1-2-10-5-7-12(8-6-10)13-9-11-3-4-11/h5-8,11,13H,2-4,9H2,1H3
Standard InChI Key KPSULWYVAMOJLW-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)NCC2CC2
Canonical SMILES CCC1=CC=C(C=C1)NCC2CC2

Introduction

Chemical Properties and Structure

N-(cyclopropylmethyl)-4-ethylaniline has a molecular formula of C12H17N and a molecular weight of 175.27 g/mol . The compound features a 4-ethylaniline scaffold with a cyclopropylmethyl substituent on the nitrogen atom. The structure can be represented by the following chemical identifiers:

PropertyValue
Molecular FormulaC12H17N
Molecular Weight175.27 g/mol
IUPAC NameN-(cyclopropylmethyl)-4-ethylaniline
InChIInChI=1S/C12H17N/c1-2-10-5-7-12(8-6-10)13-9-11-3-4-11/h5-8,11,13H,2-4,9H2,1H3
InChIKeyKPSULWYVAMOJLW-UHFFFAOYSA-N
SMILESCCC1=CC=C(C=C1)NCC2CC2
Canonical SMILESCCC1=CC=C(C=C1)NCC2CC2
Purity (reported)95%

The compound contains an aniline moiety with an ethyl group at the para position and a cyclopropylmethyl group attached to the nitrogen atom. The cyclopropyl ring introduces unique conformational properties to the molecule due to its strained three-membered ring structure .

Analytical Data

Mass Spectrometry Data

Predicted collision cross-section data for various adducts of N-(cyclopropylmethyl)-4-ethylaniline have been reported :

Adductm/zPredicted CCS (Ų)
[M+H]+176.14338139.3
[M+Na]+198.12532153.4
[M+NH4]+193.16992149.5
[M+K]+214.09926147.0
[M-H]-174.12882151.0
[M+Na-2H]-196.11077150.4
[M]+175.13555145.8
[M]-175.13665145.8

These collision cross-section values are important for mass spectrometric analysis and can help in the identification and characterization of the compound in complex mixtures .

Related Compounds

Several structurally related compounds have been reported in the literature and commercial catalogs:

  • N-(cyclopropylmethyl)-2-ethylaniline (CAS: 1154342-23-0): The ortho-substituted analog

  • N-(cyclopropylmethyl)-3-ethylaniline (CAS: 1156168-08-9): The meta-substituted analog

  • N-cyclobutyl-4-ethylaniline (CAS: 1251247-21-8): A related compound with a cyclobutyl rather than cyclopropylmethyl group

  • N-cyclopentyl-4-ethylaniline (CAS: 1020956-92-6): Contains a cyclopentyl group instead of cyclopropylmethyl

These related compounds may provide valuable comparative data for structure-activity relationship studies.

Chemical Reactions

As a secondary aromatic amine, N-(cyclopropylmethyl)-4-ethylaniline would be expected to undergo several characteristic reactions:

Alkylation and Acylation

The secondary amine nitrogen can undergo further N-alkylation or N-acylation reactions:

  • Reaction with alkyl halides to form tertiary amines

  • Reaction with acid chlorides or anhydrides to form amides

Oxidation

The aromatic ring can undergo various oxidation reactions, particularly at positions ortho and para to the amino group.

Hydroamination Reactions

N-(cyclopropylmethyl)-4-ethylaniline may participate in hydroamination reactions, which involve the addition of N-H bonds across carbon-carbon multiple bonds. Anti-Markovnikov intermolecular hydroamination has been studied with similar aniline derivatives .

Future Research Directions

Further research on N-(cyclopropylmethyl)-4-ethylaniline could explore:

  • Comprehensive characterization of its physicochemical properties

  • Evaluation of its potential biological activities, particularly in neurological contexts

  • Development of improved synthetic routes, potentially utilizing modern catalytic methods

  • Investigation of its utility as a building block in the synthesis of complex molecules

  • Exploration of structure-activity relationships through the preparation and testing of analogs

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